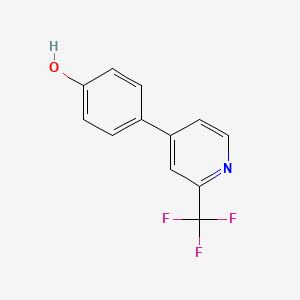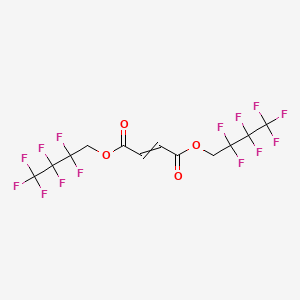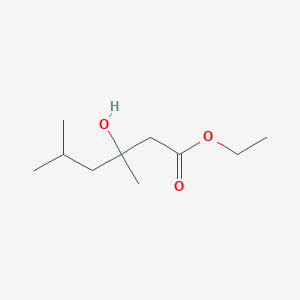![molecular formula C14H15N3O2 B13994875 Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate CAS No. 930272-57-4](/img/structure/B13994875.png)
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate is an organic compound with the molecular formula C₁₄H₁₅N₃O₂ and a molecular mass of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves multiple steps. One common method includes the reaction of a compound of Formula (2) with 2-aminopyridine in the presence of an inert solvent and an optional acid catalyst to form a compound of Formula (4). This intermediate is then reacted with an alcohol (R₂OH) in the presence of an inert solvent to form a compound of Formula (5). Finally, the compound of Formula (5) is reduced using a borohydride reducing agent in the presence of an inert solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate can be compared with other similar compounds, such as:
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C (PKC) with similar applications in research.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds share structural similarities and biological activities.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
930272-57-4 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
benzyl N-[(5-methylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-11-7-15-13(16-8-11)9-17-14(18)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,18) |
Clave InChI |
QZGGXPCJIBSPDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)





![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)
